An In-depth Technical Guide to 4-Cyano-2,6-difluorophenylboronic acid: A Versatile Building Block for Advanced Research
An In-depth Technical Guide to 4-Cyano-2,6-difluorophenylboronic acid: A Versatile Building Block for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids
In the landscape of modern organic synthesis and medicinal chemistry, fluorinated building blocks play a pivotal role in the design and development of novel molecules with enhanced properties. The introduction of fluorine atoms into an organic scaffold can profoundly influence its electronic characteristics, lipophilicity, metabolic stability, and binding affinity to biological targets. Among these valuable reagents, 4-Cyano-2,6-difluorophenylboronic acid (CAS 2199440-52-1) emerges as a compound of significant interest. Its unique trifunctional substitution pattern—a boronic acid group for versatile cross-coupling, two fluorine atoms for electronic modulation, and a cyano group for further functionalization or as a key pharmacophoric element—positions it as a highly valuable tool for the synthesis of complex organic molecules.
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 4-Cyano-2,6-difluorophenylboronic acid, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions and its potential in drug discovery and materials science.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of a reagent is paramount for its effective application in synthesis. While specific experimental data for 4-Cyano-2,6-difluorophenylboronic acid is not extensively reported in publicly available literature, its key characteristics can be summarized as follows:
| Property | Value | Source |
| CAS Number | 2199440-52-1 | |
| Molecular Formula | C₇H₄BF₂NO₂ | |
| Molecular Weight | 182.92 g/mol | |
| IUPAC Name | (4-cyano-2,6-difluorophenyl)boronic acid | |
| Appearance | Expected to be a white to off-white solid | Inferred from analogs |
| Melting Point | Not reported; likely >300 °C for related isomers | Inferred from analogs |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base. | Inferred from general boronic acid properties |
The structure of 4-Cyano-2,6-difluorophenylboronic acid, with its planar phenyl ring and the sp²-hybridized boron atom, lends itself to facile participation in transition metal-catalyzed reactions. The electron-withdrawing nature of the two fluorine atoms and the cyano group significantly influences the acidity of the boronic acid and the reactivity of the aromatic ring.
Synthesis and Purification: A Generalized Approach
A plausible synthetic route to 4-Cyano-2,6-difluorophenylboronic acid involves the borylation of a corresponding aryl halide, such as 4-bromo-3,5-difluorobenzonitrile. This transformation is typically achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate, or via a palladium-catalyzed cross-coupling reaction with a diboron reagent.
Hypothetical Synthetic Workflow:
Caption: A potential synthetic route to the target compound.
Step-by-Step Generalized Protocol:
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Lithiation: Dissolve 4-bromo-3,5-difluorobenzonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C.
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Slowly add a solution of n-butyllithium or tert-butyllithium in an appropriate solvent. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete consumption of the starting material.
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Borylation: To the resulting organolithium species at -78 °C, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise.
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Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
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Hydrolysis: Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
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Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Note: This is a generalized protocol, and optimization of reaction conditions (temperature, reaction time, and reagents) may be necessary to achieve high yields and purity.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling Reactions
4-Cyano-2,6-difluorophenylboronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.
General Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Detailed Experimental Protocol for a Typical Suzuki-Miyaura Coupling:
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Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl or heteroaryl halide (1.0 equiv.), 4-Cyano-2,6-difluorophenylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
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Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add a degassed solvent or solvent mixture (e.g., toluene, 1,4-dioxane, or DMF/water).
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Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl or heteroaryl product.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and should be optimized for each specific substrate combination.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 4-Cyano-2,6-difluorophenylboronic acid make it a valuable building block in drug discovery programs.
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Modulation of Physicochemical Properties: The two fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and improve cell membrane permeability. The cyano group can act as a hydrogen bond acceptor and a polar functional group.
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Bioisosteric Replacement: The phenylboronic acid moiety can act as a bioisostere for other functional groups, such as carboxylic acids, and can form reversible covalent bonds with diols present in biological targets like sugars or glycoproteins.
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Scaffold for Bioactive Molecules: This building block can be incorporated into a wide range of molecular scaffolds to synthesize inhibitors of various enzymes, such as kinases and proteases, or modulators of receptors.
Hypothetical Drug Discovery Workflow:
Caption: Role in a typical drug discovery pipeline.
Potential in Materials Science
The electron-deficient nature of the 4-cyano-2,6-difluorophenyl moiety makes this boronic acid a promising building block for the synthesis of novel organic electronic materials. Its incorporation into conjugated polymers or small molecules can lead to materials with tailored electronic properties for applications in:
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Organic Light-Emitting Diodes (OLEDs): As a component of emissive or charge-transporting layers.
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Organic Field-Effect Transistors (OFETs): For the development of n-type or ambipolar semiconductors.
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Organic Photovoltaics (OPVs): As a component of donor or acceptor materials.
The fluorine and cyano substituents can influence the HOMO/LUMO energy levels, solid-state packing, and charge carrier mobility of the resulting materials.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of 4-Cyano-2,6-difluorophenylboronic acid and its derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show characteristic signals for the aromatic protons, with splitting patterns influenced by both H-F and H-H coupling. The B(OH)₂ protons will appear as a broad singlet.
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¹³C NMR: Will display signals for the aromatic carbons, with large one-bond C-F coupling constants for the fluorine-bearing carbons. The carbon attached to the boron atom may be broad.
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¹⁹F NMR: Will show a single resonance for the two equivalent fluorine atoms.
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¹¹B NMR: A single, broad signal is expected for the trigonal planar boronic acid.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the boronic acid, the C≡N stretch of the cyano group, and C-F and C-B bonds are expected.
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Mass Spectrometry (MS): Will provide the molecular weight of the compound and information about its fragmentation pattern.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Cyano-2,6-difluorophenylboronic acid is a valuable and versatile building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique combination of functional groups allows for the construction of complex molecular architectures with tailored properties. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its expected properties, synthesis, and applications based on the well-established chemistry of related arylboronic acids. As research in these fields continues to advance, the utility of this and similar fluorinated building blocks is expected to grow, enabling the development of the next generation of pharmaceuticals and advanced materials.
References
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4-Cyano-3-fluorophenylboronic acid. Chem-Impex. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki Coupling Reaction Procedure. Scribd. [Link]
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2,4-Difluorophenylboronic acid. PMC. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
- Synthesis and characterization of 2,6-difluoro-4-carboxyphenylboronic acid and a biotin derivative thereof as captors of anionic aqueous [F-18]-fluoride for the preparation of [F-18/F-19]-labeled aryltrifluorobor
